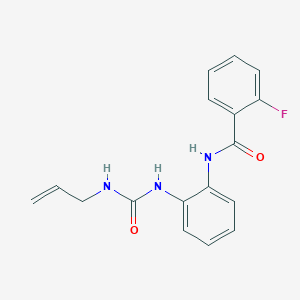

N-(2-(3-allylureido)phenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-allylureido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains an amide group (-CONH2), a fluorobenzene group (a benzene ring with a fluorine atom), and an allylureido group (an allyl group attached to a urea group). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the fluorine atom onto the benzene ring, and the attachment of the allylureido group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound could have a planar structure, while the amide group could participate in hydrogen bonding, influencing the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis, the fluorobenzene group could participate in electrophilic aromatic substitution reactions, and the allylureido group could be involved in reactions typical of alkenes and ureas .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could increase its solubility in water, while the fluorobenzene group could increase its stability .Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Iron-catalyzed, fluoroamide-directed C-H fluorination of benzylic, allylic, and unactivated C-H bonds demonstrates broad substrate scope and functional group tolerance. This process, mediated by iron(II) triflate, allows for chemoselective fluorine transfer without noble metal additives, suggesting a mechanism involving short-lived radical intermediates directly mediated by iron (Groendyke, AbuSalim, & Cook, 2016).

Behavioral Responses and Bioefficacy of Aromatic Amides Against Aedes aegypti

Substituted aromatic amides, including modifications with methyl, methoxy, chloro, and fluoro groups, have shown deterrent activity against Aedes aegypti mosquitoes. This study highlights the potential use of such compounds in personal protection management against vector-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

Crystal Structures of N-[2-(trifluoromethyl)phenyl]benzamides

The crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides reveal insights into the molecular arrangement and potential interactions within the crystal lattice. Such structural information could inform the design of new compounds with desired physical and chemical properties (Suchetan, Suresha, Naveen, & Lokanath, 2016).

High Sensitive Biosensor for Glutathione and Piroxicam

A study on a high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for simultaneous determination of glutathione and piroxicam showcases the application of aromatic amides in enhancing the electrochemical detection of biologically relevant molecules (Karimi-Maleh et al., 2014).

Fluorinated Benzamide Neuroleptics as Dopamine D-2 Receptor Tracers

The development of fluorinated benzamide neuroleptics for dopamine D-2 receptor imaging highlights the importance of structural modification in enhancing receptor affinity and selectivity. Such compounds are valuable tools for understanding neurotransmitter systems and developing therapeutics (Mukherjee, Yang, Das, & Brown, 1995).

Future Directions

properties

IUPAC Name |

2-fluoro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZTPQUBPFLMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)